Ivabradine-d4 Hydrochloride
Description
Ivabradine-d4 Hydrochloride is a deuterium-labeled isotopologue of Ivabradine Hydrochloride, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, clinically used to manage chronic heart failure and angina pectoris. The deuterated form (four deuterium atoms replacing hydrogen) is primarily employed as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enhance precision by minimizing matrix effects and isotopic interference .
Properties
Molecular Formula |
C₂₇H₃₃D₄ClN₂O₅ |
|---|---|
Molecular Weight |
509.07 |
Synonyms |
3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one-d4 Hydrochloride; Corlentor-d4; Procoralan-d4; S-16257-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₇H₃₂D₄N₂O₅·HCl
- Molecular Weight : 508.06 g/mol
- CAS Number: Not explicitly provided (non-deuterated form: 148849-67-6)
- Applications : Pharmacokinetic studies, stability testing, and impurity profiling in pharmaceutical formulations .
Comparison with Structurally Similar Compounds
Deuterated Ivabradine Derivatives
Deuterated analogs of Ivabradine Hydrochloride differ in the number and position of deuterium atoms, impacting their analytical utility:
Key Findings :
Non-Deuterated Structural Analogs and Impurities
Ivabradine Hydrochloride’s related substances and metabolites are critical for quality control:
Analytical Challenges :
- Separation : High-performance thin-layer chromatography (HPTLC) and reverse-phase HPLC methods are validated to resolve these impurities from the parent compound .

- Quantification Limits : Impurities are controlled at ≤0.15% per ICH guidelines, necessitating sensitive methods like HPTLC (LOD: 10 ng/spot) .
Pharmacological Analogs
Ivabradine’s mechanism is compared to non-deuterated HCN channel blockers:
Research Insights :
- Deuterated vs.
Q & A
Q. What are the validated methodologies for synthesizing and purifying Ivabradine-d4 Hydrochloride with high isotopic purity?
To ensure high isotopic purity (≥98% deuterium incorporation), researchers should employ controlled synthetic pathways such as deuterium exchange reactions under acidic conditions, followed by chromatographic purification (e.g., reverse-phase HPLC). Quantitative validation of isotopic enrichment should be performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Rigorous solvent removal and lyophilization are critical to minimize residual non-deuterated impurities .
Q. How can researchers optimize analytical techniques to distinguish this compound from its non-deuterated counterpart?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized collision energy and selected reaction monitoring (SRM) transitions is recommended. For chromatographic separation, C18 columns with mobile phases containing 0.1% formic acid in water/acetonitrile gradients enhance resolution. Researchers must validate specificity by comparing retention times and fragmentation patterns of both compounds .
Q. What experimental designs are suitable for assessing the stability of this compound under varying storage conditions?
Stability studies should follow ICH guidelines (Q1A-Q1E), testing degradation under:
- Thermal stress : 40°C–60°C for 1–4 weeks.
- Photolytic stress : Exposure to UV/visible light (ICH Option 2).
- Hydrolytic stress : Acidic/alkaline conditions (pH 1–13) at 25°C.
Degradation products should be quantified using validated HPLC-UV or LC-MS methods, with stability-indicating assays demonstrating resolution ≥2.0 between peaks .
Advanced Research Questions
Q. How can researchers resolve contradictory pharmacokinetic data between this compound and its parent compound in preclinical models?
Contradictions often arise from differences in metabolic stability or tissue distribution. To address this:
- Conduct isotopic tracer studies in animal models to compare clearance rates and metabolite profiles.
- Use physiologically based pharmacokinetic (PBPK) modeling to account for deuterium isotope effects on CYP3A4-mediated metabolism.
- Validate findings with microsomal stability assays and plasma protein binding studies .
Q. What strategies are effective for quantifying trace-level impurities in this compound batches during method development?
For impurities ≤0.1%, employ:
- Forced degradation studies to identify potential impurities.
- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) for structural elucidation.
- Design of Experiments (DoE) to optimize detection limits, varying parameters like column temperature and ionization voltage.
Documentation should align with ICH M7 guidelines for mutagenic risk assessment .
Q. How can isotopic dilution techniques improve the accuracy of this compound quantification in biological matrices?
Use stable isotope-labeled internal standards (SIL-IS) such as Ivabradine-d8 Hydrochloride to correct for matrix effects (e.g., ion suppression in plasma). Validate the method by spiking known concentrations into blank matrices (e.g., rat serum) and calculating recovery rates (85–115%) and precision (RSD <15%) .
Q. What are the best practices for designing in vitro studies to evaluate the deuterium isotope effect on Ivabradine’s hERG channel inhibition?
- Use patch-clamp electrophysiology in HEK293 cells expressing hERG channels.
- Compare concentration-response curves (IC50 values) between Ivabradine and this compound.
- Control for solvent effects (e.g., DMSO ≤0.1%) and validate reproducibility across ≥3 independent experiments .
Methodological Frameworks for Data Interpretation
Q. How should researchers address discrepancies between in silico predictions and experimental data for this compound’s metabolic pathways?
- Perform meta-analyses of existing cytochrome P450 inhibition/induction data.
- Apply molecular docking simulations to compare binding affinities of deuterated vs. non-deuterated forms.
- Validate hypotheses using hepatocyte incubation studies with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical models?
Q. How can researchers ensure ethical compliance when using this compound in animal studies?
- Adhere to ARRIVE 2.0 guidelines for experimental design and reporting.
- Obtain approval from institutional animal care committees (IACUC).
- Justify sample sizes using power analysis to minimize unnecessary animal use .
Data Presentation and Reproducibility
Q. What are the critical elements to include in a publication’s supplementary materials for this compound research?
Q. How can researchers enhance reproducibility when sharing this compound protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

